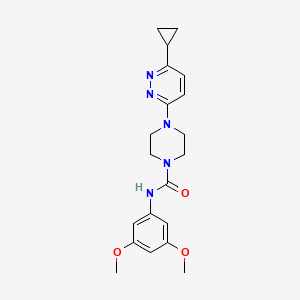![molecular formula C16H12N4O B2541937 7-[(Z)-2-(4-甲氧基苯基)乙烯基]吡唑并[1,5-a]嘧啶-3-腈 CAS No. 338394-45-9](/img/structure/B2541937.png)
7-[(Z)-2-(4-甲氧基苯基)乙烯基]吡唑并[1,5-a]嘧啶-3-腈
描述
7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with a 4-methoxyphenyl group and a carbonitrile group. The presence of the (Z)-2-(4-methoxyphenyl)ethenyl moiety adds to its structural complexity and potential reactivity.
科学研究应用
7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, or antiviral activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidines, the core structure of this compound, have been identified as strategic compounds for optical applications .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications .
生化分析
Biochemical Properties
7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . By inhibiting these kinases, 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can modulate various signaling pathways, leading to changes in cellular functions. Additionally, this compound can bind to specific proteins, altering their conformation and activity . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting specific kinases, it can disrupt signaling pathways that are essential for cell proliferation and survival. This disruption can lead to apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent . Furthermore, 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can modulate the expression of genes involved in inflammation and immune responses, highlighting its potential as an anti-inflammatory agent.
Molecular Mechanism
The molecular mechanism of action of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their activity by preventing substrate binding . Additionally, it can interact with specific proteins, altering their structure and function. These binding interactions can lead to the inhibition or activation of various biochemical pathways, resulting in changes in gene expression and cellular functions . The ability of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile to modulate these pathways makes it a valuable tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling and gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and its impact on cellular processes.
Dosage Effects in Animal Models
The effects of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific kinases without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and off-target interactions . These dosage-dependent effects are crucial for determining the therapeutic window of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its potential as a therapeutic agent. Animal studies have shown that careful dosage optimization is necessary to maximize the compound’s efficacy while minimizing its toxicity.
Metabolic Pathways
7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs. Additionally, 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate its distribution within tissues, influencing its accumulation and activity. Understanding the transport and distribution of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its localization to other organelles, such as mitochondria, can affect cellular metabolism and energy production. Understanding the subcellular localization of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-aminopyrazole and an aldehyde, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyrazolo[1,5-a]pyrimidine intermediate.
Formation of the Ethenyl Moiety: The (Z)-2-(4-methoxyphenyl)ethenyl group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde intermediate to form the desired ethenyl group.
Introduction of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
化学反应分析
Types of Reactions
7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
相似化合物的比较
Similar Compounds
- 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-amine
- 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-methanol
Comparison
Compared to these similar compounds, 7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of the carbonitrile group, which can significantly influence its reactivity and biological activity. The carbonitrile group can participate in additional chemical reactions, such as nucleophilic addition or substitution, and may enhance the compound’s ability to interact with specific molecular targets.
属性
IUPAC Name |
7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-21-15-6-3-12(4-7-15)2-5-14-8-9-18-16-13(10-17)11-19-20(14)16/h2-9,11H,1H3/b5-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREZKDMCGZKCHE-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=NC3=C(C=NN23)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-bromopyrimidine](/img/structure/B2541855.png)
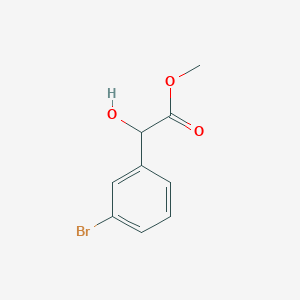

![1-(3-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2541858.png)
![2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541859.png)
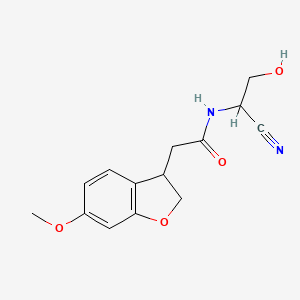
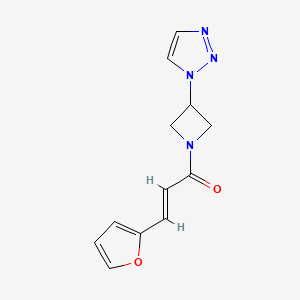
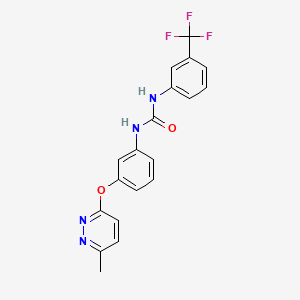
![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)
![2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate](/img/structure/B2541871.png)
![[(3,5-Dimethyl-1h-pyrazol-4-yl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)

